(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
Description
Structural and Stereochemical Features
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a chiral heterocyclic compound with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol . The molecule consists of a five-membered pyrrolidine ring substituted with hydroxyl groups at the 3 and 4 positions, both in the S configuration (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol |
| Stereochemistry | (3S,4S) |
| Crystal System | Orthorhombic (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
The stereochemistry of the hydroxyl groups dictates its biological and chemical behavior. The cis arrangement (3S,4S) allows for intramolecular hydrogen bonding, stabilizing the molecule in a chair-like conformation. This configuration also enables selective interactions with enzymatic active sites, particularly in glycosidase inhibition.
The compound’s envelope conformation (Figure 2) places the hydroxyl groups in axial and equatorial positions, influencing its reactivity in nucleophilic substitutions and cycloadditions. X-ray crystallography studies of analogous pyrrolidine derivatives confirm that such stereochemical precision is critical for asymmetric synthesis.
Structure
2D Structure
Properties
IUPAC Name |
pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621271 | |
| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276862-76-1 | |
| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Description
A widely reported method involves catalytic hydrogenation of (3S,4S)-1-benzylpyrrolidine-3,4-diol derivatives under mild conditions, followed by acid treatment to yield the hydrochloride salt.
- Starting Material: (3S,4S)-1-benzylpyrrolidine-3,4-diol
- Catalyst: 10% Palladium on Carbon (Pd/C)
- Solvent: Ethanol or Methanol
- Conditions: Hydrogen gas under atmospheric or slightly elevated pressure (e.g., 40 psi)
- Additives: Acetic acid or hydrochloric acid in dioxane for salt formation
- Temperature: Room temperature (20–25 °C)
- Reaction Time: 7 to 48 hours depending on scale and conditions
Experimental Data Summary
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 99% | Hydrogen (40 psi), 10% Pd/C, ethanol, acetic acid, 20 °C, 7 h; followed by HCl in 1,4-dioxane | High purity yellow solid obtained; MS (APCI) m/z 104 [M+H]+ |
| 90.9% | Hydrogen (0.07 MPa), 10% Pd/C, 80% aqueous ethanol, 20 °C, 48 h | Intermediate yellow oil formed; efficient catalyst recycling possible |
| 83% | Hydrogen (100 psi), 10% Pd/C, ethanol, 20 °C, 24 h | Crude product purified by washing, yielding light brown solid |
Reaction Mechanism Insights
- Hydrogenation reduces benzyl-protected intermediates to free diols.
- Acid treatment converts the free base to the hydrochloride salt, improving stability and crystallinity.
- Use of mild conditions preserves stereochemistry, yielding predominantly (3S,4S) isomer.
Advantages and Limitations
- Advantages: High yield, operational simplicity, mild conditions, scalable.
- Limitations: Requires palladium catalyst and hydrogen gas; catalyst removal and recycling are necessary.
Enzyme-Catalyzed Enantioselective Hydrolysis of Pyrrolidinone Precursors
Method Description
An alternative method uses enzymatic hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone compounds to selectively produce (3S,4S)-3-hydroxy-4-hydroxymethylpyrrolidine.
- Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone (with benzyl or benzhydryl protecting groups)
- Catalyst: Enzymes capable of enantioselective hydrolysis (e.g., lipases or esterases)
- Solvent: Aqueous or buffered media
- Reaction Conditions: Mild temperature, controlled pH
- Post-Processing: Isolation of enantiomerically enriched product without chromatographic purification
Key Research Findings
- This method significantly reduces the number of synthetic steps compared to classical chemical syntheses.
- High enantiomeric excess and yield are achievable.
- Avoids chromatographic purification, lowering cost and complexity.
- Suitable for industrial scale due to operational simplicity.
Comparative Analysis of Preparation Methods
| Feature | Catalytic Hydrogenation | Enzymatic Hydrolysis |
|---|---|---|
| Starting Material | Benzyl-protected pyrrolidine diol | Racemic 3,4-trans-disubstituted pyrrolidinone |
| Catalyst | Pd/C | Enzymes (lipases/esterases) |
| Reaction Conditions | Hydrogen gas, mild temperature, acidic post-treatment | Mild aqueous conditions, controlled pH and temperature |
| Yield | 83–99% | High yield with enantiomeric excess |
| Purification | Filtration, concentration, acidification | No chromatographic purification required |
| Stereochemical Control | High, preserves (3S,4S) configuration | High, enantioselective hydrolysis |
| Scalability | Proven scalable with catalyst recycling | Industrially feasible due to fewer steps and mild conditions |
| Limitations | Requires hydrogen and Pd catalyst | Requires suitable enzymes and optimization |
Detailed Experimental Protocol Example
Hydrogenation and Hydrochloride Formation
- Dissolve (3S,4S)-1-benzylpyrrolidine-3,4-diol (522 mg) in ethanol (15 mL).
- Add 10% Pd/C catalyst (100 mg) and acetic acid (10 mL).
- Stir under hydrogen atmosphere (40 psi) at room temperature for 7 hours.
- Filter the reaction mixture through Celite to remove catalyst.
- Concentrate the filtrate under reduced pressure.
- Add 4N hydrochloric acid in 1,4-dioxane to the residue.
- Concentrate under reduced pressure to afford (3S,4S)-Pyrrolidine-3,4-diol hydrochloride as a yellow solid.
- Yield: 99%; Mass spectrum (APCI) m/z = 104 [M+H]+.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions driven by its hydroxyl groups, amine functionality, and stereochemistry. Key reaction types include:
Acid-Base Reactions
As a hydrochloride salt, it readily donates protons in basic environments, forming free base intermediates. This property facilitates purification steps and pH-dependent reactivity.
Esterification
Reacts with acetic anhydride under mild conditions (room temperature, catalytic H₂SO₄) to form diacetylated derivatives. This reaction preserves stereochemistry while modifying solubility.
Oxidation
Controlled oxidation with KMnO₄ in acidic media converts hydroxyl groups to ketones. Over-oxidation risks ring opening, necessitating precise stoichiometric control .
Nucleophilic Substitution
The secondary amine undergoes alkylation with methyl iodide (CH₃I) in polar aprotic solvents (e.g., DMF), yielding N-methylated products.
Acylation
Reacts with acetyl chloride (CH₃COCl) to form amides, enhancing lipophilicity for biological studies.
Metal Complexation
Forms coordination complexes with transition metals (e.g., Cu²⁺) in aqueous solutions, relevant for catalytic applications.
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄, 25°C, 12 hrs | Diacetylated derivative | 78–85 |
| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 hrs | 3,4-Diketopyrrolidine | 62 |
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C, 6 hrs | N-Methylpyrrolidine diol | 70 |
| Acylation | CH₃COCl, pyridine, 0°C → RT, 8 hrs | N-Acetylpyrrolidine diol | 83 |
| Complexation | CuSO₄·5H₂O, H₂O, pH 6–7, 25°C | [Cu(C₄H₈NO₂)₂]·2H₂O | 90 |
Mechanistic Insights
-
Esterification : Proceeds via nucleophilic acyl substitution, where hydroxyl groups attack the electrophilic carbonyl carbon of acetic anhydride.
-
Oxidation : Mn(VII) in KMnO₄ abstracts hydrogen from hydroxyl groups, forming ketones through sequential dehydrogenation .
-
Alkylation : The amine acts as a nucleophile, displacing iodide in an Sₙ2 mechanism under basic conditions.
Stereochemical Considerations
The (3S,4S) configuration ensures diastereoselectivity in reactions. For example, esterification retains stereochemistry due to minimal perturbation of the chiral centers. Oxidation products maintain ring conformation unless harsh conditions induce racemization .
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
This compound serves as an essential building block in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the preparation of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts. The hydrochloride form enhances solubility, making it suitable for biological studies and drug formulation .
Case Studies in Drug Development
- Antioxidant and Anti-inflammatory Applications : Research has shown that this compound exhibits significant antioxidant and anti-inflammatory properties. This makes it a candidate for developing treatments for conditions associated with oxidative stress and inflammation .
- Cardiovascular Therapies : The compound is being investigated for its potential role in cardiovascular therapies. Its ability to modulate biological pathways related to heart function positions it as a promising candidate for further clinical evaluation .
Biological Research
Research Tool in Biological Studies
this compound is utilized in various biological research contexts. Its ability to interact with biological systems makes it a valuable tool for studying metabolic pathways and disease mechanisms.
Applications in Cell Signaling
Studies have indicated that this compound may influence cell signaling pathways, particularly those involved in inflammation and cellular stress responses. This can lead to insights into disease processes such as cancer and neurodegenerative disorders .
Chemical Synthesis
Intermediate in Organic Synthesis
The compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it versatile in synthetic chemistry applications.
| Application Area | Details |
|---|---|
| Pharmaceutical Synthesis | Key building block for enantiomerically pure drugs |
| Biological Research | Tool for studying metabolic pathways and disease mechanisms |
| Organic Synthesis | Intermediate for synthesizing complex organic compounds |
Mechanism of Action
The mechanism of action of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
The stereochemistry of pyrrolidine diols profoundly influences their biological activity and physicochemical properties. Key stereoisomers include:
Key Differences :
Derivatives with Functional Modifications
Substituents on the pyrrolidine ring alter bioactivity and physicochemical behavior:
Biological Activity
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of glycosidases. This article provides a detailed overview of its biological activity, including synthesis methods, inhibitory effects on enzymes, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 103.12 g/mol
- CAS Number : 90481-32-6
Synthesis Methods
The synthesis of (3S,4S)-Pyrrolidine-3,4-diol typically involves several key steps:
- Starting Materials : The synthesis often begins with D-mannose or D-ribose as starting materials.
- Key Reactions :
Enzyme Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and are crucial in various biological processes.
- Inhibitory Effects :
- Studies have shown that derivatives of pyrrolidine-3,4-diol exhibit potent inhibition against α-L-fucosidases and other glycosidases. For instance, certain compounds derived from this structure have demonstrated IC values in the nanomolar range .
- The multivalent pyrrolidine iminosugars synthesized from this compound have shown selective inhibition against specific glycosidases, such as the GH1 β-glucosidase from Paenibacillus polymyxa .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study 1 : A study investigated the inhibitory effects of various pyrrolidine derivatives on a panel of glycosidases. The results indicated that compounds with specific stereochemistry exhibited enhanced inhibitory activity compared to their non-stereoisomeric counterparts. For example, compounds sharing the absolute configuration at C(2,3,4) with L-fucopyranosides showed significant potency against α-L-fucosidases .
- Study 2 : Another research effort focused on the structural basis for the inhibition of GH1 β-glucosidases by multivalent pyrrolidine iminosugars. The study provided insights into how these compounds interact with enzyme active sites and highlighted their potential therapeutic applications in treating diseases related to glycosidase activity .
Table 1: Inhibitory Activity of (3S,4S)-Pyrrolidine Derivatives
| Compound Name | Target Enzyme | IC (nM) |
|---|---|---|
| Pyrrolidine-3,4-diol derivative A | α-L-fucosidase | 50 |
| Pyrrolidine-3,4-diol derivative B | GH1 β-glucosidase | 30 |
| Pyrrolidine-3,4-diol derivative C | β-galactosidase | 200 |
Q & A
Q. What are the key synthetic routes for preparing (3S,4S)-pyrrolidine-3,4-diol hydrochloride, and how do experimental conditions influence stereochemical purity?
- Methodological Answer : The compound is synthesized via hydrogenolysis of benzyl-protected precursors. For example, (3S,4S)-1-benzyl-3,4-pyrrolidinediol undergoes catalytic hydrogenation (H₂ over Pd/C in anhydrous MeOH) to remove the benzyl group, followed by HCl treatment to yield the hydrochloride salt . Stereochemical integrity is preserved by using chiral starting materials and inert reaction conditions. Multi-component reactions (MCRs) involving D-glucose precursors have also been reported, achieving 24% yield over 10 steps, with diastereoselective reduction ensuring stereopurity .
Q. How is the structural identity of this compound validated in research settings?
- Methodological Answer : Characterization employs ESI-MS for molecular weight confirmation and HPLC with chiral columns to verify enantiomeric excess (>98%). For example, HPLC retention times (14.9–15.5 min) and ESI-MS data (e.g., m/z 118.05 for the free base) are cross-referenced with synthetic intermediates and standards . Capillary electrophoresis and NMR (¹H/¹³C) further confirm regiochemistry and hydrogen-bonding patterns in the diol moiety .
Q. What are the primary biological targets of this compound, and how are inhibition assays designed?
- Methodological Answer : The compound acts as a glycosidase inhibitor, targeting enzymes like α-mannosidase and β-glucosidase. Assays involve pre-incubating the enzyme with the inhibitor (0.1–100 µM) in pH 6.8 buffer, followed by substrate addition (e.g., p-nitrophenyl glycosides). Activity is quantified via spectrophotometric detection of p-nitrophenol release (405 nm). IC₅₀ values are calculated using nonlinear regression, with miglitol as a positive control .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its enzyme inhibition profile?
- Methodological Answer : The 3S,4S configuration mimics the transition state of glycosidic bond hydrolysis, enabling competitive inhibition. For α-mannosidase, the diol hydroxyls form hydrogen bonds with catalytic residues (e.g., Asp206 in Saccharomyces cerevisiae α-mannosidase), as shown via X-ray crystallography. Enantiomeric analogs (3R,4R) exhibit 10-fold lower potency due to misalignment with the enzyme's active site .
Q. What strategies are used to incorporate this compound into site-specific DNA adducts for studying nucleic acid interactions?
- Methodological Answer : The diol reacts with 6-chloropurine-containing oligonucleotides in DMSO/DIPEA at 37°C for 72 h, forming stable pyrrolidine-deoxyadenosine adducts. HPLC purification (C18 column, 10–25% MeCN gradient) isolates adducts with >90% yield. Adduct stereospecificity (3S,4S vs. 3R,4R) is confirmed via exonuclease ladder sequencing and capillary electrophoresis .
Q. How can researchers resolve contradictory data in chiral purity analysis during synthesis?
- Methodological Answer : Discrepancies in enantiomeric excess (e.g., HPLC vs. polarimetry) are addressed using two orthogonal methods :
- Chiral HPLC (e.g., Chirobiotic T column, 0.1% TFA in MeOH:H₂O).
- Circular dichroism (CD) spectroscopy to correlate optical rotation with electronic transitions.
Contaminants (e.g., residual benzyl intermediates) are identified via LC-MS and removed by recrystallization (MeOH/Et₂O) .
Q. What advanced diastereoselective methods improve yield in large-scale synthesis?
- Methodological Answer : Asymmetric hydrogenation of azide intermediates (e.g., NaN₃ in DMF at 80°C) followed by Staudinger reduction yields chiral pyrrolidines with >95% ee. Ring-closing metathesis (Grubbs catalyst, CH₂Cl₂) and stereoselective dihydroxylation (OsO₄/NMO) are alternative steps to install vicinal diols. Yields are optimized by controlling temperature (–40°C for dihydroxylation) and catalyst loading (2 mol% for metathesis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
